molecular formula C22H22ClN3O3 B2958028 1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 941945-94-4

1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2958028
CAS No.: 941945-94-4
M. Wt: 411.89
InChI Key: HUURXWGERNUANA-UHFFFAOYSA-N
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Description

This compound is a spirocyclic heterocycle featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring. Key structural elements include a 9-chloro substituent, a 3-hydroxyphenyl group at position 2, and an acetylated piperidine nitrogen. The spiro junction at position 5 introduces conformational rigidity, which may enhance binding specificity to biological targets.

Properties

IUPAC Name

1-[9-chloro-2-(3-hydroxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-14(27)25-9-7-22(8-10-25)26-20(18-12-16(23)5-6-21(18)29-22)13-19(24-26)15-3-2-4-17(28)11-15/h2-6,11-12,20,28H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUURXWGERNUANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=C(O2)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is an intriguing synthetic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H23ClN2O2
  • Molecular Weight : 373.285 g/mol
  • SMILES Notation : COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC35CCCCC5

The structural complexity of this compound suggests a rich pharmacological profile due to the presence of multiple functional groups that may interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 16.19 ± 1.35 μM against HCT-116 (human colorectal carcinoma) and 17.16 ± 1.54 μM against MCF-7 (human breast adenocarcinoma) cells . Although specific data for the target compound is limited, its structural analogs suggest potential antitumor efficacy.

2. Central Nervous System Effects

Compounds in the benzodiazepine class often exhibit anxiolytic and anticonvulsant properties. The introduction of a chloro group at strategic positions has been shown to enhance receptor affinity for benzodiazepine receptors (BDZs), potentially increasing the neuropharmacological activity of the compound . The presence of a piperidine moiety may also contribute to its CNS effects.

The proposed mechanism involves interaction with GABAergic systems, where compounds similar to this one modulate neurotransmitter release and receptor activity. This modulation can lead to anxiolytic effects and possibly neuroprotective outcomes in models of neurodegeneration.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

  • Study on Benzodiazepines : Research indicates that modifications such as halogenation significantly influence the binding affinity to BDZ receptors, enhancing their therapeutic potential .
  • Cytotoxicity Evaluation : In vitro studies on related pyrazolo[1,5-c][1,3]oxazines showed promising results against tumor cell lines, suggesting that our target compound may share similar properties .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundIC50 (µM)Reference
AntitumorAnalog 916.19
AntitumorAnalog 917.16
CNS ActivityVarious-
Receptor BindingBenzodiazepinesIncreased

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Features
Target Compound 9-Cl, 2-(3-hydroxyphenyl), spiro[piperidine] ~452.9* Polar 3-OH group, rigid spiro-piperidine, chloro for stability
1-(9-Chloro-2-(4-methoxyphenyl)-...piperidin]-1'-yl)ethanone () 4-methoxyphenyl instead of 3-hydroxyphenyl ~466.9* Methoxy enhances lipophilicity; reduced H-bonding potential
9′-Bromo-1-methyl-2′-phenyl-...spiro[piperidine] () 9-Br, 1'-methyl, phenyl instead of 3-hydroxyphenyl ~471.3* Bromine increases molecular weight; methyl may alter pharmacokinetics
5-(4-Chlorophenyl)-1-methyl-3-phenyl-...thiopyrano[4... () Thiopyrano core, 4-Cl-phenyl, methylpyrazole ~414.9* Sulfur enhances lipophilicity; distinct heterocyclic system
Spiro[indolin-2-one] derivatives () Indolinone spiro moiety instead of piperidine ~420–450* Electron-rich indole ring; varied antimicrobial activity

*Calculated based on structural formulas; exact values may vary.

Key Structural-Activity Relationships (SAR)
  • 3-Hydroxyphenyl vs.
  • Chloro vs. Bromo : Chloro substituents (target compound) may provide better metabolic stability compared to bromo analogs, which are heavier and more reactive .
  • Spiro-Piperidine vs. Spiro-Cyclohexane : Piperidine’s nitrogen enables functionalization (e.g., acetylation in the target compound), whereas cyclohexane () lacks this versatility .

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